molecular formula C13H17NO3 B3056379 N,N-Diethyl-2-formyl-6-methoxybenzamide CAS No. 70946-17-7

N,N-Diethyl-2-formyl-6-methoxybenzamide

Cat. No. B3056379
CAS RN: 70946-17-7
M. Wt: 235.28 g/mol
InChI Key: RRJAYDOIDXXAQT-UHFFFAOYSA-N
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Patent
US07781438B2

Procedure details

Solid sodium borohydride (14.02 g, 370.5 mmol, 1.75 equiv) was added in portions to a solution of N,N-diethyl-2-formyl-6-methoxy-benzamide (49.81 g, 211.7 mmol) in methanol (800 ml) at 0° C. After complete addition, stirring was continued at room temperature for 30 minutes, until TLC analysis indicated complete consumption of starting material. The reaction mixture was cooled to 0° C., and 6N aqueous HCl (134 ml) was carefully added. The solution was heated to 90° C. for 90 minutes. After cooling, volatiles were removed in vacuo. The residue was taken up in water (500 ml) and extracted four times with EtOAc (1.6 liter in total). The combined organic layers were washed with brine (2×100 ml), dried over Na2SO4, filtered and concentrated in vacuo to afford the title compound (33.92 g, 98%) in adequate purity for direct use in the next transformation. 1H NMR (400 MHz, CDCl3): δ=7.60 (t, J=8.4 Hz, 1H), 7.00 (d, J=7.6 Hz, 1H), 6.91 (d, J=8.3 Hz, 1H), 5.22 (s, 2H), 3.98 (s, 3H). MS (ES+): 165 (M+H)+.
Quantity
14.02 g
Type
reactant
Reaction Step One
Quantity
49.81 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C(N(CC)[C:6](=[O:17])[C:7]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[CH:9][C:8]=1[CH:15]=[O:16])C>CO>[CH3:14][O:13][C:12]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:7]=1[C:6](=[O:17])[O:16][CH2:15]2 |f:0.1|

Inputs

Step One
Name
Quantity
14.02 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
49.81 g
Type
reactant
Smiles
C(C)N(C(C1=C(C=CC=C1OC)C=O)=O)CC
Name
Quantity
800 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
consumption of starting material
ADDITION
Type
ADDITION
Details
6N aqueous HCl (134 ml) was carefully added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to 90° C. for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
volatiles were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted four times with EtOAc (1.6 liter in total)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=CC=C2COC(C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33.92 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.